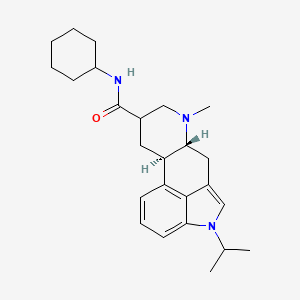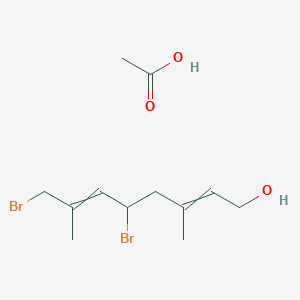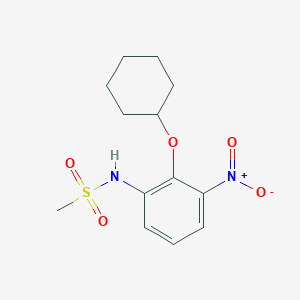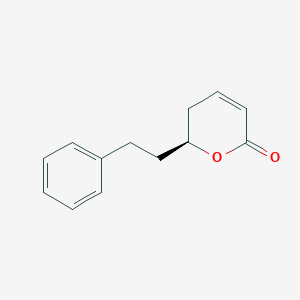
N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide, also known as Amesergide, is a chemical compound with the molecular formula C25H35N3O. It is part of the ergoline family, which is known for its diverse biological activities.
Méthodes De Préparation
The synthesis of N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production of this compound typically involves the use of advanced organic synthesis techniques to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It has been studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, influencing neurotransmitter release and activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparaison Avec Des Composés Similaires
N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Ergoline: A parent compound with a similar core structure.
Lysergic acid diethylamide (LSD): A well-known derivative with potent psychoactive effects.
Bromocriptine: A compound used in the treatment of Parkinson’s disease and other conditions.
These compounds share some structural similarities but differ in their specific chemical modifications and resulting biological activities.
Propriétés
Numéro CAS |
184653-22-3 |
|---|---|
Formule moléculaire |
C25H35N3O |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
(6aR,10aR)-N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)/t18?,21-,23-/m1/s1 |
Clé InChI |
KEMOOQHMCGCZKH-QOYLUPDXSA-N |
SMILES isomérique |
CC(C)N1C=C2C[C@@H]3[C@H](CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |
SMILES canonique |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)](/img/structure/B12571092.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)



![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)

![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
![4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester](/img/structure/B12571136.png)
